molecular formula C29H48O4 B11828141 Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester, (2S,3S)-

Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester, (2S,3S)-

Cat. No.: B11828141
M. Wt: 460.7 g/mol
InChI Key: QYMYSLSVQOAFEJ-NSOVKSMOSA-N
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Description

Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester, (2S,3S)- is a structurally complex fatty acid ester characterized by a 16-carbon backbone (hexadecanoic acid) modified with a hexyl substituent at position 2, a hydroxyl group at position 3, and a ketone group at position 3. The stereochemistry (2S,3S) is critical to its biological activity and physicochemical properties.

This compound is part of a broader class of hexadecanoic acid derivatives, which are widely studied for their roles in medicinal chemistry and natural product biosynthesis. Notably, its structural complexity—including the hexyl side chain, hydroxyl/oxo functional groups, and stereochemistry—distinguishes it from simpler esters like methyl or ethyl hexadecanoate .

Properties

Molecular Formula

C29H48O4

Molecular Weight

460.7 g/mol

IUPAC Name

benzyl (2S,3S)-2-hexyl-3-hydroxy-5-oxohexadecanoate

InChI

InChI=1S/C29H48O4/c1-3-5-7-9-10-11-12-13-17-21-26(30)23-28(31)27(22-18-8-6-4-2)29(32)33-24-25-19-15-14-16-20-25/h14-16,19-20,27-28,31H,3-13,17-18,21-24H2,1-2H3/t27-,28-/m0/s1

InChI Key

QYMYSLSVQOAFEJ-NSOVKSMOSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)C[C@@H]([C@H](CCCCCC)C(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CCCCCCCCCCCC(=O)CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester, (2S,3S)- typically involves esterification reactions. One common method is the reaction of hexadecanoic acid with phenylmethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester, (2S,3S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylmethyl ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of substituted esters or amides

Scientific Research Applications

Drug Development

This compound has been investigated for its potential use in drug development due to its ability to modulate biological pathways. For instance, research indicates that derivatives of hexadecanoic acid exhibit anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Studies have shown that hexadecanoic acid derivatives possess antimicrobial properties. For example, modifications in the structure of this compound can enhance its efficacy against Gram-positive bacteria. The hydrophobic nature of the hexadecane chain is believed to facilitate interactions with bacterial membranes, leading to increased antibacterial activity .

Cosmetic Industry

Hexadecanoic acid derivatives are utilized in cosmetic formulations for their emollient properties. They help improve skin hydration and texture by forming a barrier on the skin's surface, thus preventing moisture loss. This application is particularly relevant in moisturizers and creams aimed at dry skin treatment .

Food Industry

In the food sector, this compound may serve as an emulsifier or stabilizer in various food products. Its ability to enhance texture and consistency makes it valuable for improving the quality of processed foods .

Study on Antimicrobial Properties

A study published in the Natural Products Chemistry & Research journal isolated hexadecanoic acid from the calyx of Hibiscus sabdariffa and evaluated its antimicrobial activity. The results indicated significant antibacterial effects against various pathogens, suggesting its potential use as a natural preservative in food products .

Anti-inflammatory Research

In another study focused on inflammatory diseases, researchers explored the anti-inflammatory effects of hexadecanoic acid derivatives on macrophage cells. The findings demonstrated that these compounds could reduce pro-inflammatory cytokine production, indicating their potential therapeutic role in managing chronic inflammation .

Data Tables

Application AreaSpecific UseObservations/Findings
PharmaceuticalDrug DevelopmentAnti-inflammatory properties; potential for arthritis treatment
AntimicrobialNatural PreservativeSignificant antibacterial activity against Gram-positive bacteria
CosmeticEmollient in creamsImproves skin hydration; forms protective barrier
Food IndustryEmulsifier/StabilizerEnhances texture and consistency in processed foods

Mechanism of Action

The mechanism of action of Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester, (2S,3S)- involves its interaction with specific molecular targets and pathways. The compound’s ester group can be hydrolyzed by esterases, releasing the active hexadecanoic acid derivative. This derivative can then interact with cellular membranes, enzymes, or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Bioactive Differences

Compound Name Substituents/Functional Groups Bioactivity/Applications Sources/References
Target Compound : Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester, (2S,3S)- 2-hexyl, 3-hydroxy, 5-oxo, benzyl ester Potential antitumor, antimicrobial (inferred from analogs)
Hexadecanoic acid, methyl ester Methyl ester Antimicrobial, antifungal, asthma biomarker
Hexadecanoic acid, ethyl ester Ethyl ester Antitumor (in herbal extracts)
Hexadecanoic acid, 2,3-dihydroxypropyl ester Glycerol ester Antioxidant, antibacterial
Hexadecanoic acid (palmitic acid) Free fatty acid Anti-inflammatory, metabolic precursor

Key Observations:

Methyl and ethyl esters are more commonly detected in plant extracts and microbial studies, often associated with antimicrobial properties .

Functional Groups and Bioactivity: The 3-hydroxy-5-oxo motif in the target compound may confer unique redox or chelation properties, analogous to hydroxylated fatty acids in antioxidant pathways . Simpler esters like methyl hexadecanoate exhibit direct antimicrobial effects by disrupting microbial membranes , while the target compound’s hexyl side chain could enhance binding to hydrophobic enzyme pockets .

Stereochemical Specificity: The (2S,3S) configuration is rare among reported hexadecanoic acid derivatives. Stereoisomerism significantly affects bioactivity; for example, (2S,3S,5S)-configured analogs show distinct metabolic stability compared to other stereoisomers .

Biological Activity

Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester, (2S,3S)- is a compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant case studies.

  • Chemical Formula : C29H48O4
  • Molecular Weight : 460.69 g/mol
  • CAS Number : 296242-35-8

Biological Activity Overview

The compound has been studied for its potential therapeutic applications due to its interaction with various biological pathways. Key areas of interest include:

  • Anti-inflammatory Properties : Research indicates that similar compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : The structure suggests potential antioxidant capabilities that may protect cells from oxidative stress.
  • Antitumor Effects : Preliminary studies have shown that derivatives of hexadecanoic acid can induce apoptosis in cancer cells.
  • Inhibition of NF-kB Pathway : The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a critical role in regulating immune response and inflammation.
  • Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, the compound may protect against oxidative damage or promote apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Anti-inflammatoryInhibition of TNF-alpha and IL-6 in vitro
AntioxidantReduced oxidative stress markers in cellular models
AntitumorInduction of apoptosis in breast cancer cell lines

Detailed Findings

  • Anti-inflammatory Effects :
    • A study demonstrated that hexadecanoic acid derivatives significantly reduced the levels of TNF-alpha and IL-6 in vitro, suggesting a strong anti-inflammatory potential .
  • Antioxidant Properties :
    • Another research indicated that these compounds could lower oxidative stress markers such as malondialdehyde (MDA) and enhance antioxidant enzyme activities (e.g., superoxide dismutase) in treated cells .
  • Antitumor Activity :
    • In vitro studies on breast cancer cell lines showed that treatment with hexadecanoic acid derivatives led to increased apoptosis rates, evidenced by enhanced caspase activity and decreased cell viability .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (2S,3S)-configured hexadecanoic acid derivatives with complex ester functionalities?

  • Methodological Answer : Synthesis typically involves stereoselective esterification and hydroxylation. For example, benzyl ester intermediates are used to protect reactive groups during multi-step reactions. A critical step is the use of chiral catalysts or enzymatic resolution to ensure (2S,3S) stereochemical fidelity. Hydrogenation or deprotection steps (e.g., using Pd/C) are employed to finalize the structure . Parallel pathways include silyl ether protection (e.g., tris(1-methylethyl)silyl groups) to stabilize hydroxy or oxo groups during synthesis .

Q. How can researchers verify the stereochemical purity of this compound?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended for enantiomeric separation. Complementary techniques include:

  • NMR : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) in NOESY or COSY spectra to confirm spatial arrangement .
  • X-ray crystallography : Definitive confirmation of absolute configuration for crystalline derivatives .

Q. What analytical techniques are suitable for characterizing the phenylmethyl ester moiety?

  • Methodological Answer :

  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns .
  • FT-IR : Identification of ester carbonyl stretches (~1740 cm1^{-1}) and aromatic C-H bending (~700 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictory data in spectroscopic assignments (e.g., conflicting 13C^{13}\text{C} NMR shifts) be resolved for this compound?

  • Methodological Answer :

  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., methyl or ethyl esters) to identify substituent-induced chemical shift deviations .
  • DFT calculations : Use quantum mechanical models (e.g., B3LYP/6-31G*) to predict NMR shifts and validate experimental data .

Q. What strategies optimize the regioselective oxidation of the 5-oxo group without compromising the 3-hydroxy functionality?

  • Methodological Answer :

  • Protection/deprotection : Temporarily protect the 3-hydroxy group as a silyl ether (e.g., TBS or TIPS) before oxidation .
  • Oxidizing agents : Use mild agents like IBX (2-iodoxybenzoic acid) to selectively target the 5-position .

Q. How does the (2S,3S) stereochemistry influence biological activity in membrane interaction studies?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to assess how stereochemistry affects membrane insertion or fluidity .
  • Surface plasmon resonance (SPR) : Quantify binding affinity to phospholipid monolayers, comparing enantiomers .

Structural Analogs and Comparative Analysis

Compound Key Structural Differences Impact on Reactivity/Activity Reference
Hexadecanoic acid, 2-hexyl-3,5-dihydroxy-Lack of 5-oxo group; additional hydroxylationAlters hydrogen-bonding capacity
Acetic acid (2R,3S)-derivativeStereochemical inversion at C2Reduced binding to chiral receptors
Hexanoic acid, ethyl ester analogShorter carbon chain (C6 vs. C16)Lower hydrophobicity and membrane affinity

Data Contradiction and Resolution

Q. Why do certain synthetic routes yield unexpected byproducts (e.g., tetrahydropyran-protected intermediates)?

  • Root Cause : Competing side reactions during esterification (e.g., transesterification with solvents like THF).
  • Resolution :

  • Reaction monitoring : Use in-situ FT-IR or LC-MS to detect intermediates early .
  • Solvent optimization : Replace polar aprotic solvents with non-nucleophilic alternatives (e.g., DCM) .

Biological Interaction Methodologies

Q. What in vitro assays are recommended for evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Fluorescence-based assays : Monitor quenching of tryptophan residues in target enzymes (e.g., lipases or oxidoreductases) .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters of binding (ΔH, ΔS) .

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